An In-Depth Technical Guide to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. To date, this specific molecule is not described in peer-reviewed literature, presenting a unique opportunity for discovery and innovation. This document bridges this knowledge gap by proposing robust synthetic pathways and predicting the analytical and spectroscopic profile of the molecule. By combining the privileged N-aryl-1,3-oxazinan-2-one scaffold, a motif found in various bioactive compounds, with the versatile benzonitrile moiety, this molecule represents a promising, unexplored candidate for applications in drug discovery and materials science. This whitepaper is intended for researchers, chemists, and drug development professionals, offering a foundational blueprint for the synthesis, characterization, and future investigation of this compound.
Introduction: The Scientific Rationale
In the landscape of medicinal chemistry and materials science, the strategic combination of well-established pharmacophores and reactive functional groups is a cornerstone of novel molecular design. The target molecule, 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, is a compelling example of such a design. It fuses two key structural motifs:
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The 1,3-Oxazinan-2-one Ring: This six-membered cyclic carbamate is a crucial intermediate in the synthesis of pharmaceuticals and amino alcohols.[1] Its derivatives are investigated for a wide range of biological activities, including use as antibiotics, antitumor agents, and analgesics.[2] The ring structure imparts conformational rigidity and specific hydrogen bonding capabilities, which are often essential for molecular recognition at biological targets.
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The Ortho-Substituted Benzonitrile Group: The benzonitrile unit is a versatile functional group and a common feature in many approved drugs and clinical candidates.[3] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical transformations. Its placement at the ortho position relative to the oxazinanone linkage creates a sterically defined and electronically distinct chemical environment.
The absence of existing data on 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile makes it a "greenfield" area for chemical research. This guide provides the necessary theoretical framework to empower researchers to be the first to synthesize and characterize this molecule, unlocking its potential.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding a new molecule is to define its structure and predict its fundamental properties.
Caption: Chemical structure of 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated |
| Molecular Weight | 202.21 g/mol | Calculated |
| XLogP3 | 1.1 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
| Formal Charge | 0 | Calculated |
Proposed Synthetic Pathways
The synthesis of this target molecule has not been reported. However, based on established methodologies for constructing N-substituted 1,3-oxazinan-2-ones, two primary retrosynthetic approaches are proposed. The key starting material for both is the commercially available and well-characterized 2-aminobenzonitrile.[4]
Pathway A: One-Pot Three-Component Synthesis
This pathway is adapted from a general and efficient method for synthesizing N-substituted 1,3-oxazinan-2-ones.[5] It leverages a one-pot reaction that combines the amine, a 1,3-dihalopropane, and a carbonate source, providing an elegant and atom-economical route.
Causality: The reaction proceeds via a cascade mechanism. First, the primary amine (2-aminobenzonitrile) reacts with 1,3-dibromopropane in a nucleophilic substitution to form an N-(3-bromopropyl) intermediate. The bicarbonate then acts as both a base and a source for the carbonyl group, facilitating an intramolecular cyclization to form the desired six-membered ring.
Caption: Workflow for the proposed three-component synthesis pathway.
Experimental Protocol (Proposed):
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Reaction Setup: To a solution of 2-aminobenzonitrile (1.18 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add 1,3-dibromopropane (2.02 g, 10 mmol) and tetraethylammonium bicarbonate (3.82 g, 20 mmol).
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Reaction Execution: Stir the resulting suspension vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 2-aminobenzonitrile spot is consumed.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
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Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure title compound.
Pathway B: Two-Step Synthesis via an Isocyanate Intermediate
This classical approach involves the formation of an isocyanate, a highly reactive intermediate, which then undergoes cyclization with a suitable bifunctional partner. This method offers greater control over the reaction steps, which can be advantageous for optimization.
Causality: 2-aminobenzonitrile is first converted to 2-isocyanatobenzonitrile using a phosgene equivalent like triphosgene. This isocyanate is a powerful electrophile. In the second step, it reacts with 3-chloropropan-1-ol. The alcohol moiety attacks the isocyanate to form a carbamate intermediate. A subsequent base-mediated intramolecular cyclization, where the carbamate nitrogen displaces the chloride, yields the final product.
Caption: Workflow for the proposed two-step isocyanate-based pathway.
Experimental Protocol (Proposed):
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Step 1: Synthesis of 2-Isocyanatobenzonitrile
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Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminobenzonitrile (1.18 g, 10 mmol) and a proton sponge or non-nucleophilic base in anhydrous toluene (50 mL).
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Reagent Addition: Cool the solution to 0 °C and add a solution of triphosgene (1.48 g, 5 mmol) in anhydrous toluene dropwise. Caution: Triphosgene is highly toxic and moisture-sensitive.
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Reaction and Monitoring: Allow the reaction to warm to room temperature and then heat to reflux until TLC or GC-MS analysis indicates complete conversion of the starting material.
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Isolation: Cool the mixture, filter to remove any salts, and carefully concentrate under reduced pressure to obtain crude 2-isocyanatobenzonitrile, which should be used immediately in the next step.
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Step 2: Cyclization
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Reaction Setup: In a separate flame-dried flask under an inert atmosphere, add 3-chloropropan-1-ol (0.95 g, 10 mmol) to a suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (40 mL) at 0 °C.
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Alkoxide Formation: Stir for 30 minutes at 0 °C to form the sodium alkoxide.
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Isocyanate Addition: Add a solution of the crude 2-isocyanatobenzonitrile from Step 1 in anhydrous THF (10 mL) dropwise to the alkoxide suspension at 0 °C.
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Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography as described in Pathway A.
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Proposed Methods for Structural Elucidation
Confirming the identity and purity of the newly synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for structural confirmation.
Table 2: Predicted Spectroscopic Data for 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
| Technique | Predicted Observation | Rationale |
|---|---|---|
| ¹H NMR | δ 7.6-7.8 (m, 2H, Ar-H), δ 7.4-7.6 (m, 2H, Ar-H), δ 4.4 (t, 2H, O-CH₂), δ 3.8 (t, 2H, N-CH₂), δ 2.2 (p, 2H, CH₂-CH₂-CH₂) | Based on data for N-aryl oxazinanones and substituted benzonitriles.[5] The aromatic protons will be in the typical downfield region. The oxazinanone protons will show characteristic triplet and pentet patterns due to coupling. |
| ¹³C NMR | δ ~153 (C=O), δ ~140 (Ar-C-N), δ 134-135 (Ar-CH), δ 128-130 (Ar-CH), δ ~118 (C≡N), δ ~110 (Ar-C-CN), δ ~66 (O-CH₂), δ ~45 (N-CH₂), δ ~22 (CH₂-CH₂-CH₂) | The carbonyl carbon of the cyclic carbamate is expected around 153 ppm.[5] The nitrile carbon will be downfield, and the quaternary carbon attached to the nitrile will be shielded.[6] |
| FT-IR | ~2225 cm⁻¹ (C≡N stretch, strong, sharp), ~1690 cm⁻¹ (C=O stretch, strong), ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-N stretch) | The nitrile stretch is highly characteristic. The cyclic carbamate carbonyl typically appears around 1690-1710 cm⁻¹.[5] |
| MS (EI) | m/z (%) = 202 [M]⁺, 145 [M-C₃H₅O]⁺, 118 [C₇H₆N₂]⁺, 102 [C₇H₄N]⁺ | The molecular ion peak at 202 is expected. Key fragments would arise from the cleavage of the oxazinanone ring and loss of the benzonitrile moiety. |
Potential Applications and Future Directions
The fusion of the benzonitrile and 1,3-oxazinan-2-one scaffolds suggests several promising avenues for investigation:
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Medicinal Chemistry: Many kinase inhibitors feature a benzonitrile moiety for interaction with the hinge region of the ATP binding pocket. The novel N-aryl oxazinanone scaffold could be explored as a unique vector for positioning the nitrile group and achieving novel binding modes. The general biological relevance of oxazines also suggests potential for screening against bacterial, viral, or cancer cell lines.[2][3]
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Materials Science: The polar nature of the carbamate and nitrile groups, combined with the rigid aromatic structure, could impart interesting properties for applications in organic electronics or as components of specialty polymers.
Future research should focus on the successful synthesis and full characterization of the title compound. Following this, a systematic exploration of its biological activity through high-throughput screening is warranted. Furthermore, the ortho-nitrile group serves as a versatile chemical handle for the synthesis of a library of derivatives, such as tetrazoles or amidines, to conduct a thorough structure-activity relationship (SAR) study.
Conclusion
While 2-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile remains a hypothetical molecule at present, this technical guide has established a strong, evidence-based foundation for its creation and study. By leveraging established synthetic methodologies for its constituent parts, we have proposed two viable and robust synthetic pathways. Furthermore, we have provided a detailed, predicted spectroscopic profile that will be indispensable for its characterization. This document serves as a call to action for the research community to synthesize this novel compound and explore its potential to contribute to the fields of drug discovery and materials science.
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